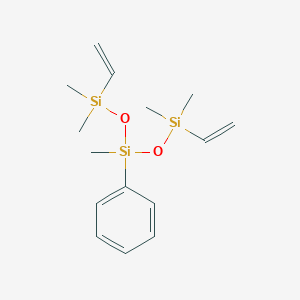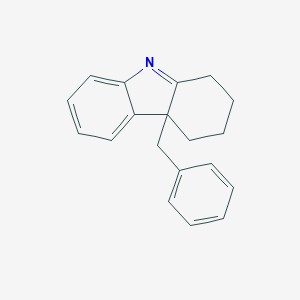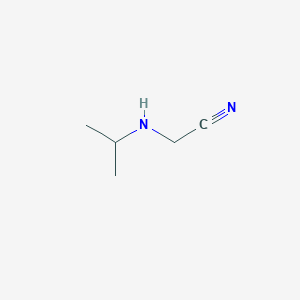
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane is an organosilicon compound with the chemical formula C15H26O6Si4. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is used as a silane coupling agent, which means it can form bonds between organic and inorganic materials, enhancing the adhesion and compatibility of different materials.
Méthodes De Préparation
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane can be synthesized through several methods. One common method involves the hydrosilylation reaction of phenyltri(methoxyethoxy)silane with allyl glycidyl ether in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high purity phenyltris(methoxyethoxy)silane .
Analyse Des Réactions Chimiques
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, phenyltris(methoxyethoxy)silane hydrolyzes to form silanols and methanol. This reaction is catalyzed by acids or bases and is commonly used in the formation of siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks. This reaction is important in the production of silicone resins and coatings.
Substitution: this compound can undergo substitution reactions with various nucleophiles, such as amines and alcohols, to form new organosilicon compounds.
Applications De Recherche Scientifique
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials, such as glass and metals. This enhances the mechanical properties and durability of composite materials.
Biology: In biological research, phenyltris(methoxyethoxy)silane is used to modify the surface of biomaterials, improving their biocompatibility and promoting cell adhesion and growth.
Medicine: It is used in the development of drug delivery systems, where it helps to enhance the stability and bioavailability of therapeutic agents.
Industry: this compound is used in the production of silicone resins, coatings, and adhesives. .
Mécanisme D'action
The mechanism of action of phenyltris(methoxyethoxy)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methoxyethoxy groups are hydrolyzed in the presence of water to form silanol groups, which can then condense to form siloxane bonds. These bonds create a strong and durable network that enhances the adhesion and compatibility of different materials. The phenyl group provides additional stability and hydrophobicity to the compound, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane can be compared with other similar compounds, such as:
Phenyltris(dimethylsiloxy)silane: This compound has similar properties but differs in the substituents attached to the silicon atoms. It is used in similar applications but may have different reactivity and performance characteristics.
Vinyltris(methoxyethoxy)silane: This compound contains a vinyl group instead of a phenyl group, which can affect its reactivity and compatibility with different materials. It is commonly used as a coupling agent in polymer chemistry.
Phenyltris(trimethylsiloxy)silane: This compound has trimethylsiloxy groups instead of methoxyethoxy groups, which can influence its hydrolysis and condensation behavior. .
This compound is unique due to its specific combination of functional groups, which provide a balance of reactivity, stability, and compatibility with various materials.
Propriétés
Numéro CAS |
17903-05-8 |
|---|---|
Formule moléculaire |
C15H26O6Si |
Poids moléculaire |
330.45 g/mol |
Nom IUPAC |
tris(2-methoxyethoxy)-phenylsilane |
InChI |
InChI=1S/C15H26O6Si/c1-16-9-12-19-22(20-13-10-17-2,21-14-11-18-3)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Clé InChI |
DBXDLSPMDNQBBQ-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
SMILES canonique |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
| 17903-05-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)







